molecular formula C12H14O4 B6153905 4-[3-(methoxycarbonyl)phenyl]butanoic acid CAS No. 2084800-41-7

4-[3-(methoxycarbonyl)phenyl]butanoic acid

Cat. No.: B6153905
CAS No.: 2084800-41-7
M. Wt: 222.2
InChI Key:
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Description

4-[3-(methoxycarbonyl)phenyl]butanoic acid is an organic compound that features a butanoic acid moiety attached to a phenyl ring, which is further substituted with a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(methoxycarbonyl)phenyl]butanoic acid typically involves the esterification of phenylbutanoic acid derivatives. One common method includes the reaction of phenylbutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic processes. For example, the use of solid acid catalysts can enhance the reaction rate and yield. Additionally, continuous flow reactors may be employed to scale up the production while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-[3-(methoxycarbonyl)phenyl]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-[3-(methoxycarbonyl)phenyl]butanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-[3-(methoxycarbonyl)phenyl]butanoic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The phenyl ring can also engage in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    4-(methoxycarbonyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a butanoic acid moiety.

    3-(methoxycarbonyl)phenylboronic acid: Similar but with the methoxycarbonyl group in a different position on the phenyl ring.

Uniqueness

4-[3-(methoxycarbonyl)phenyl]butanoic acid is unique due to its specific substitution pattern and the presence of both a butanoic acid and a methoxycarbonyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[3-(methoxycarbonyl)phenyl]butanoic acid involves the reaction of 3-(methoxycarbonyl)benzaldehyde with 1,3-butadiene followed by oxidation to form the desired product.", "Starting Materials": [ "3-(methoxycarbonyl)benzaldehyde", "1,3-butadiene", "Oxidizing agent (e.g. potassium permanganate, sodium dichromate)" ], "Reaction": [ "Step 1: React 3-(methoxycarbonyl)benzaldehyde with 1,3-butadiene in the presence of a Lewis acid catalyst (e.g. BF3) to form 4-[3-(methoxycarbonyl)phenyl]but-3-en-2-one.", "Step 2: Oxidize 4-[3-(methoxycarbonyl)phenyl]but-3-en-2-one using an oxidizing agent (e.g. potassium permanganate, sodium dichromate) to form 4-[3-(methoxycarbonyl)phenyl]butanoic acid." ] }

CAS No.

2084800-41-7

Molecular Formula

C12H14O4

Molecular Weight

222.2

Purity

95

Origin of Product

United States

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